molecular formula C16H16N2O4S B5508411 2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No. B5508411
M. Wt: 332.4 g/mol
InChI Key: YOSLWDWLSVJQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves multiple steps, including condensation, cyclization, and functional group transformation. Compounds containing morpholine moieties and naphtho[1,8-cd]isothiazole skeletons are typically synthesized from basic building blocks through reactions such as acylation, sulfonylation, and coupling with various reagents (Sahin et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide often involves complex arrangements of rings and substituents. These structures are characterized by their aromatic systems, heteroatoms, and stereochemistry, which can significantly influence their chemical behavior and interaction with biological systems. Structural characterizations are typically performed using techniques like X-ray crystallography and NMR spectroscopy (Baker et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives can include nucleophilic and electrophilic substitutions, cycloadditions, and redox reactions. These reactions are influenced by the compound’s functional groups and overall molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity (Fei et al., 2001).

Scientific Research Applications

Antioxidant Activity Measurement

Research highlights the critical role of antioxidants in various fields, from food engineering to medicine. The study by Munteanu and Apetrei (2021) reviews important tests used to determine antioxidant activity, emphasizing the significance of understanding the antioxidant capacity of compounds, which could potentially include derivatives similar to the compound , given their chemical reactivity and potential antioxidant properties (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

The exploration of triazole derivatives, as reviewed by Ferreira et al. (2013), sheds light on the structural variations and biological activities of heterocyclic compounds. These findings underline the importance of such chemical structures in developing new drugs, suggesting that compounds with similar complexity and functionalities, like the one , may offer new therapeutic opportunities (Ferreira et al., 2013).

Environmental Remediation

Husain and Husain (2007) discuss the use of redox mediators in degrading organic pollutants, highlighting the potential of chemical compounds in environmental cleanup efforts. This research suggests that compounds with redox-active functionalities could play a significant role in treating industrial effluents and mitigating pollution (Husain & Husain, 2007).

Neurological Disease Research

The study on amyloid imaging in Alzheimer's disease by Nordberg (2008) exemplifies the application of chemical compounds in diagnosing and understanding neurological conditions. Such research indicates the potential use of complex molecules in developing diagnostic tools and treatments for diseases like Alzheimer's (Nordberg, 2008).

properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(17-7-9-22-10-8-17)11-18-13-5-1-3-12-4-2-6-14(16(12)13)23(18,20)21/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSLWDWLSVJQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

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